

# Phase 1 Clinical Trial Design for IK-175: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-175*

Cat. No.: *B15601157*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial design for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The accompanying protocols detail key methodologies for assessing the pharmacodynamic effects of IK-175.

## Introduction to IK-175 and the AHR Pathway

IK-175 is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.<sup>[1]</sup> In the tumor microenvironment, the AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan.<sup>[2]</sup> This activation leads to the expression of genes that suppress the anti-tumor immune response.<sup>[1]</sup> By inhibiting AHR, IK-175 aims to restore and enhance anti-tumor immunity.<sup>[3]</sup> Preclinical studies have demonstrated that IK-175 can inhibit AHR activity, leading to a decrease in immunosuppressive cytokines like IL-22 and an increase in pro-inflammatory cytokines such as IL-2.<sup>[4][5]</sup> These studies have provided the rationale for the clinical investigation of IK-175 in patients with advanced solid tumors.<sup>[5][6]</sup>

## IK-175 Phase 1 Clinical Trial (NCT04200963) Overview

The first-in-human Phase 1a/1b study of IK-175 (also known as KYN-175) was designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.<sup>[7][8]</sup> The trial has two main parts: a dose-escalation phase and a dose-expansion phase, with cohorts for IK-175 as a monotherapy and in combination with the anti-PD-1 antibody nivolumab.<sup>[9][10]</sup>

## Study Design and Objectives

The study is an open-label, multi-center trial enrolling patients with locally advanced or metastatic solid tumors for which standard therapy is no longer effective.<sup>[7]</sup> The dose-expansion cohorts have a particular focus on patients with urothelial carcinoma.<sup>[2]</sup>

Primary Objectives:

- To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of IK-175 as a monotherapy and in combination with nivolumab.<sup>[8]</sup>
- To evaluate the safety and tolerability of IK-175 alone and in combination with nivolumab.<sup>[8]</sup>

Secondary Objectives:

- To characterize the pharmacokinetic profile of IK-175.<sup>[8]</sup>
- To assess the preliminary anti-tumor activity of IK-175 alone and with nivolumab, based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).<sup>[9]</sup>
- To evaluate the pharmacodynamic effects of IK-175 on peripheral immune cells and in tumor tissue.<sup>[6]</sup>

## Patient Population and Treatment Regimens

Eligible patients are adults with histologically confirmed advanced or metastatic solid tumors who have progressed on standard of care therapies.<sup>[6]</sup> For the urothelial carcinoma expansion cohorts, patients must have progressed on or within 12 weeks of their last dose of a PD-1/L1 inhibitor.<sup>[9]</sup> An important exploratory objective is the evaluation of AHR nuclear localization by immunohistochemistry (IHC) as a potential predictive biomarker.<sup>[2][6]</sup>

Treatment Arms:

- Monotherapy: IK-175 administered orally once daily (PO QD) in 21 or 28-day cycles.[7][10]
- Combination Therapy: IK-175 PO QD in combination with nivolumab (480 mg) administered intravenously every 4 weeks.[9][10]

## Data Presentation

**Table 1: IK-175 Phase 1 (NCT04200963) Trial Design Summary**

| Parameter           | Details                                                                                                  |
|---------------------|----------------------------------------------------------------------------------------------------------|
| Trial Identifier    | NCT04200963                                                                                              |
| Phase               | Phase 1a/1b                                                                                              |
| Study Design        | Open-label, multi-center, dose-escalation and dose-expansion                                             |
| Patient Population  | Adults with locally advanced or metastatic solid tumors, with expansion cohorts for urothelial carcinoma |
| Treatment Arms      | IK-175 Monotherapy; IK-175 in combination with Nivolumab                                                 |
| Primary Endpoints   | MTD/RP2D, Safety, and Tolerability                                                                       |
| Secondary Endpoints | Pharmacokinetics, Preliminary Anti-tumor Activity (RECIST 1.1), Pharmacodynamics                         |

**Table 2: IK-175 Dosing and Preliminary Clinical Activity (as of June 24, 2022)**

| Treatment Arm | Dose Range (PO Daily) | Number of Patients | Key Outcomes                                                                                                                                        |
|---------------|-----------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Monotherapy   | 200 mg to 1600 mg     | 26                 | MTD not reached;<br>1200 mg QD selected<br>for expansion.<br>Prolonged stable<br>disease observed.[9]<br>[10]                                       |
| Combination   | 800 mg and 1200 mg    | 17                 | MTD not reached;<br>1200 mg QD selected<br>for expansion.<br>Confirmed partial<br>responses observed<br>in urothelial carcinoma<br>patients.[9][10] |

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: AHR signaling pathway and the mechanism of action of IK-175.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cdn.caymancell.com](http://cdn.caymancell.com) [cdn.caymancell.com]
- 2. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma | DecenTrialz [decentralizedtrials.com]
- 3. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 4. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 5. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 6. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 7. Frontiers | Identification of a Novel Tumor Microenvironment Prognostic Signature for Bladder Urothelial Carcinoma [frontiersin.org]
- 8. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 10. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- To cite this document: BenchChem. [Phase 1 Clinical Trial Design for IK-175: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601157#phase-1-clinical-trial-design-for-ik-175>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)